molecular formula C6H6B2O4S2 B3069720 Thieno[3,2-b]thiophene-2,5-diyldiboronic acid CAS No. 1281324-46-6

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid

Cat. No.: B3069720
CAS No.: 1281324-46-6
M. Wt: 227.9 g/mol
InChI Key: HFFDLFTXSSJBAT-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is a compound that belongs to the class of boronic acids. It is characterized by the presence of a thieno[3,2-b]thiophene core, which is a fused ring system containing sulfur atoms, and two boronic acid groups attached at the 2 and 5 positions. This compound is known for its high carrier mobility and is commonly used as a charge transport material in thin film transistors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]thiophene-2,5-diyldiboronic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through Suzuki coupling reactions.

    Alcohols/Ketones: Formed through oxidation of the boronic acid groups.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-2,5-diyldiboronic acid is unique due to its combination of a conjugated fused ring system and boronic acid groups. This combination provides high carrier mobility, enhanced solubility, and excellent charge transport properties, making it a valuable material for various applications in electronics and materials science .

Properties

IUPAC Name

(5-boronothieno[3,2-b]thiophen-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6B2O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFDLFTXSSJBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(S2)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6B2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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